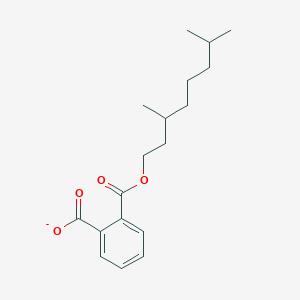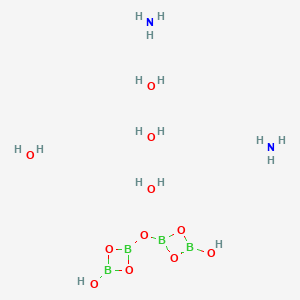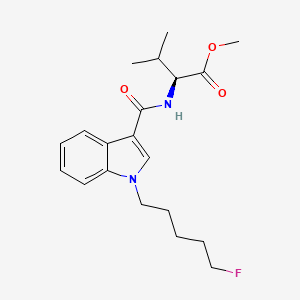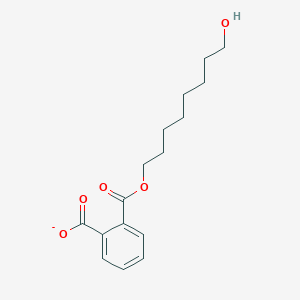
Uridine 5'-Diphospho-N-acetylglucosamine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uridine 5’-Diphospho-N-acetylglucosamine-d3 is a nucleotide sugar and a coenzyme involved in various metabolic processes. It is used by glycosyltransferases to transfer N-acetylglucosamine residues to substrates. This compound plays a crucial role in the biosynthesis of glycosaminoglycans, proteoglycans, and glycolipids, which are essential components of cellular structures and signaling pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Uridine 5’-Diphospho-N-acetylglucosamine-d3 is synthesized from glucose via the hexosamine biosynthetic pathway. The process involves several enzymatic steps, starting with the conversion of fructose 6-phosphate and glutamine to glucosamine-6-phosphate. This intermediate is then acetylated to form N-acetylglucosamine-6-phosphate, which is subsequently converted to N-acetylglucosamine-1-phosphate. The final step involves the transfer of a uridine diphosphate group to form Uridine 5’-Diphospho-N-acetylglucosamine .
Industrial Production Methods: Industrial production of Uridine 5’-Diphospho-N-acetylglucosamine-d3 typically involves the use of recombinant enzymes. These enzymes are overexpressed in microbial hosts such as Escherichia coli and co-immobilized on agarose beads for practical synthesis . This method allows for efficient and scalable production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Uridine 5’-Diphospho-N-acetylglucosamine-d3 undergoes various chemical reactions, including glycosylation, where it acts as a sugar donor. It is also involved in feedback inhibition of the enzyme glutamine:fructose-6-phosphate amidotransferase .
Common Reagents and Conditions: Common reagents used in reactions involving Uridine 5’-Diphospho-N-acetylglucosamine-d3 include glycosyltransferases and nucleotide sugar transporters. The reactions typically occur under physiological conditions, with optimal temperatures around 37°C and neutral pH .
Major Products: The major products formed from reactions involving Uridine 5’-Diphospho-N-acetylglucosamine-d3 include glycosaminoglycans, proteoglycans, and glycolipids. These products are essential for various cellular functions, including cell signaling and structural integrity .
Applications De Recherche Scientifique
Uridine 5’-Diphospho-N-acetylglucosamine-d3 has a wide range of scientific research applications:
Chemistry: It is used as a substrate in glycosylation reactions to study the synthesis of complex carbohydrates.
Industry: It is used in the production of glycosylated proteins and other biotechnological applications.
Mécanisme D'action
Uridine 5’-Diphospho-N-acetylglucosamine-d3 exerts its effects by serving as a sugar donor in glycosylation reactions. It is actively transported into the Golgi apparatus and endoplasmic reticulum, where it participates in the glycosylation of proteins and lipids. The compound also elicits feedback inhibition of the enzyme glutamine:fructose-6-phosphate amidotransferase, regulating the hexosamine biosynthetic pathway . This regulation is crucial for maintaining cellular homeostasis and responding to changes in nutrient availability .
Comparaison Avec Des Composés Similaires
- Uridine 5’-Diphospho-N-acetylgalactosamine
- Uridine 5’-Diphosphogalactose
- Uridine 5’-Diphospho-glucuronic acid
Comparison: Uridine 5’-Diphospho-N-acetylglucosamine-d3 is unique in its role as a sugar donor for N-acetylglucosamine residues, whereas similar compounds like Uridine 5’-Diphospho-N-acetylgalactosamine and Uridine 5’-Diphosphogalactose are involved in the transfer of different sugar residues. This specificity makes Uridine 5’-Diphospho-N-acetylglucosamine-d3 particularly important in the synthesis of glycosaminoglycans and other N-acetylglucosamine-containing biomolecules .
Propriétés
Numéro CAS |
952753-75-2 |
|---|---|
Formule moléculaire |
C₁₇H₂₄D₃N₃O₁₇P₂ |
Poids moléculaire |
610.37 |
Synonymes |
Uridine 5’-(Trihydrogen diphosphate) P’-[2-(Acetyl-2,2,2-d3-amino)-2-deoxy-α-D-glucopyranosyl] Ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[4-Bromo-2-(hydroxymethyl)phenyl]-4-(dimethylamino)-1-(4-fluorophenyl)butan-1-ol](/img/structure/B1148261.png)


